N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c31-22(26-17-8-2-1-3-9-17)14-21-24(32)29-23(27-21)19-11-4-5-12-20(19)28-25(29)35-15-16-7-6-10-18(13-16)30(33)34/h4-7,10-13,17,21H,1-3,8-9,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDKPWTASNBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves multiple steps. The key steps include the formation of the imidazole ring and the subsequent attachment of the nitrophenyl and cyclohexyl groups. The reaction conditions typically involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazole compounds.
Scientific Research Applications
N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its imidazole core, it may have therapeutic potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Key Observations :
- The 3-nitrophenylmethylsulfanyl group in the target compound distinguishes it from analogs with electron-donating (e.g., methoxy) or non-aromatic substituents. This nitro group may enhance binding to electron-rich enzymatic pockets or confer redox activity.
- The imidazo[1,2-c]quinazolinone scaffold is less common in the listed analogs, which often employ simpler heterocycles (e.g., thiazole, pyridine). This fused system likely improves rigidity and target selectivity.
Pharmacological and Biochemical Profiles
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl linkage (C-S-C) in the target compound may offer reversible covalent binding compared to sulfonyl groups (C-SO₂-C), which are typically non-reactive .
- This contrasts with safer electron-donating groups (e.g., methoxy) in analogs .
Physicochemical Properties
Predicted properties (Table 2) illustrate trade-offs between substituents:
Biological Activity
N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various biological systems.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The synthesis typically involves several steps, including:
- Formation of the Imidazoquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This can be accomplished via nucleophilic substitution reactions involving thiol derivatives.
- Acetamide Formation : The final step usually involves acylation reactions to introduce the acetamide moiety.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar efficacy, potentially inhibiting the growth of pathogenic microorganisms.
Anticancer Properties
Imidazoquinazolines are also recognized for their anticancer activities. Studies have demonstrated that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways. Preliminary investigations into this compound suggest that it may inhibit cell proliferation and promote programmed cell death in various cancer cell lines.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs, it is hypothesized that the compound may interact with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and may be modulated by the compound.
- Enzymatic Targets : The sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways or cellular signaling.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 3 | Investigated the compound's interaction with GPCRs, revealing potential modulation of signaling pathways associated with inflammation. |
Q & A
Q. How can researchers elucidate the compound’s toxicity mechanisms?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate with reactive oxygen species (ROS) assays and mitochondrial membrane potential measurements (JC-1 dye). Compare toxicity profiles with structural analogs to pinpoint toxicophores (e.g., nitro group reduction to nitroso intermediates) .
Notes
- Citations : All references are peer-reviewed studies or validated databases (e.g., PubChem).
- Methodological Focus : Answers emphasize experimental design, data validation, and interdisciplinary approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
